Catenarin

描述

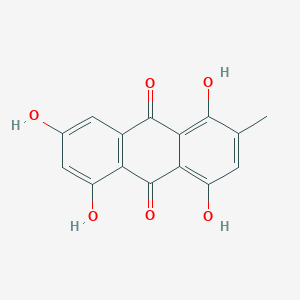

Catenarin is a naturally occurring anthraquinone derivative with the molecular formula C15H10O6. It is known for its vibrant red color and is primarily found in certain fungi, such as those belonging to the genus Pyrenophora.

准备方法

Synthetic Routes and Reaction Conditions: Catenarin can be synthesized through several chemical routes. One common method involves the oxidative coupling of appropriate anthraquinone precursors under controlled conditions. The reaction typically requires the presence of oxidizing agents such as potassium permanganate or cerium(IV) ammonium nitrate. The reaction is carried out in an organic solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired anthraquinone structure .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of specific fungal strains known to produce this compound. The fungi are cultured in nutrient-rich media, and the this compound is extracted from the fungal biomass using organic solvents. The extracted compound is then purified through techniques such as column chromatography to obtain high-purity this compound .

化学反应分析

Types of Reactions: Catenarin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can yield hydroquinone derivatives. Reducing agents such as sodium borohydride are typically used.

Substitution: this compound can undergo substitution reactions where functional groups on the anthraquinone core are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized anthraquinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated or alkylated anthraquinone derivatives.

科学研究应用

Antidiabetic Effects

Catenarin has been identified as a potent agent in the prevention of type 1 diabetes (T1D). Research indicates that it significantly suppresses leukocyte migration, which is crucial in the pathogenesis of autoimmune diabetes. In a study involving nonobese diabetic mice, this compound demonstrated a dose-dependent effect on reducing diabetes incidence—showing reductions of 33%, 86%, and 100% at doses of 0.4 mg/kg, 4 mg/kg, and 20 mg/kg respectively .

Mechanism of Action:

- This compound inhibits chemotaxis mediated by C-X-C chemokine receptor type 4 (CXCR4) and C-C chemokine receptor type 5 (CCR5) via the reduction of phosphorylation in mitogen-activated protein kinases (p38 and JNK) .

- This inhibition is crucial as it prevents the infiltration of leukocytes into pancreatic islets, thus preserving islet architecture and function .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through its effects on various inflammatory pathways. Its ability to modulate immune responses suggests possible therapeutic applications in autoimmune disorders beyond diabetes .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. This characteristic positions it as a candidate for developing new antimicrobial agents .

Case Study:

- A study highlighted this compound's effectiveness against specific pathogens that pose risks in clinical settings, indicating its potential use in treating infections caused by resistant strains.

Natural Dye Production

Due to its vibrant color, this compound is utilized as a natural dye in the textile and food industries. Its application as a dye offers an environmentally friendly alternative to synthetic dyes, aligning with current trends towards sustainability .

Data Table: Summary of this compound Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Medical | Prevention of Type 1 Diabetes | Inhibition of leukocyte migration via CXCR4/CCR5 |

| Anti-inflammatory agent | Modulation of immune responses | |

| Biological | Antimicrobial agent | Effective against various bacterial/fungal strains |

| Industrial | Natural dye for textiles and food | Environmentally friendly alternative to synthetic dyes |

作用机制

Catenarin exerts its effects through several molecular mechanisms:

Chemokine Receptor Inhibition: this compound inhibits the CXCR4 and CCR5 pathways, which are involved in leukocyte chemotaxis.

Mitogen-Activated Protein Kinase Pathway: this compound reduces the phosphorylation of mitogen-activated protein kinases (p38 and JNK) and their upstream kinases (MKK6 and MKK7), thereby modulating inflammatory responses.

Calcium Mobilization: this compound affects calcium mobilization within cells, which plays a role in various cellular processes, including inflammation.

相似化合物的比较

Catenarin is part of the anthraquinone family, which includes several other compounds with similar structures and properties:

Emodin: Like this compound, emodin is an anthraquinone derivative with anti-inflammatory and antimicrobial properties. emodin is more commonly found in plants such as rhubarb.

Diacerein: Diacerein is another anthraquinone derivative used primarily for its anti-inflammatory effects in the treatment of osteoarthritis.

Questin: Questin is an anthraquinone derivative with potent antioxidant and cytotoxic properties.

This compound stands out due to its unique combination of antimicrobial, anti-inflammatory, and potential antidiabetic properties, making it a compound of significant interest in both scientific research and industrial applications .

生物活性

Catenarin is an anthraquinone compound that has garnered attention for its diverse biological activities, particularly in the fields of phytotoxicity, antimicrobial effects, and cytotoxicity against cancer cell lines. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and potential applications.

Overview of this compound

This compound, chemically classified as 1,8-dihydroxyanthraquinone, is primarily isolated from fungi such as Pyrenophora tritici-repentis. It has been studied for its role in plant-pathogen interactions and its potential therapeutic applications due to its broad spectrum of biological activities.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens:

- Antibacterial Activity : this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated notable inhibition against Bacillus cereus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported to be less than 2.5 μM in some studies .

- Antifungal Activity : The compound also displays antifungal properties, particularly against Candida albicans, which is a common opportunistic pathogen .

2. Phytotoxicity

This compound is known for its phytotoxic effects, particularly in wheat. Research indicates that it induces necrosis in wheat leaves and kernels infected by Pyrenophora tritici-repentis, suggesting a role in the pathogenicity of this fungus . The mechanism involves the disruption of cellular integrity in host plants, leading to significant agricultural implications.

3. Cytotoxicity

This compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have shown that it can induce apoptosis in various cancer cells, including cervical carcinoma (HeLa) cells. The compound's ability to generate reactive oxygen species (ROS) contributes to its anticancer activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Reactive Oxygen Species Generation : this compound's capacity to induce oxidative stress is a critical factor in its cytotoxic effects on cancer cells .

- Inhibition of Cell Growth : By disrupting cellular processes in both plants and pathogens, this compound affects growth and survival rates significantly .

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial activity of this compound against several bacterial strains, revealing that it inhibited growth effectively at low concentrations. This suggests potential for development into a natural antibacterial agent.

Case Study 2: Phytotoxic Effects on Wheat

Research investigating this compound's phytotoxicity found that it caused necrosis in wheat plants infected with Pyrenophora tritici-repentis. This highlights its role as a secondary metabolite involved in plant defense mechanisms against pathogens.

Data Summary

| Biological Activity | Pathogen/Cell Line | MIC/Effect Level |

|---|---|---|

| Antibacterial | Bacillus cereus | < 2.5 μM |

| Antibacterial | Escherichia coli | < 2.5 μM |

| Antifungal | Candida albicans | Moderate inhibition |

| Cytotoxic | HeLa cells | Induces apoptosis |

| Phytotoxic | Wheat (necrosis) | Significant necrosis |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of Catenarin that influence experimental design and handling?

this compound (1,8-dihydroxy-3-methylanthraquinone) requires careful consideration of its solubility, photostability, and pH-dependent reactivity. For example:

- Solubility : It is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, methanol). Pre-solubilization in DMSO (≤1% v/v) is recommended for bioactivity assays to avoid precipitation .

- Stability : Degrades under prolonged UV exposure; experiments involving light-sensitive protocols (e.g., photodynamic studies) should use amber vials and minimize light exposure .

- Spectroscopic characterization : UV-Vis (λmax ~440 nm in methanol) and FT-IR (C=O stretch at ~1670 cm⁻¹) are critical for identity confirmation .

Q. What standardized protocols exist for synthesizing this compound in laboratory settings?

this compound is typically biosynthesized via fungal fermentation (e.g., Helminthosporium spp.) or chemically synthesized through Friedel-Crafts acylation. Key methodological steps include:

- Biosynthesis : Optimize culture conditions (e.g., potato dextrose broth, 25°C, 14-day incubation) and extract using ethyl acetate. Yield varies with fungal strain and secondary metabolite induction (e.g., adding 1 mM MgSO4) .

- Chemical synthesis : Start with 1,8-dihydroxyanthraquinone; methylate using CH3I/K2CO3 in acetone. Monitor reaction progress via TLC (Rf ~0.6 in hexane:ethyl acetate 3:1) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- HPLC-DAD : Use C18 columns (mobile phase: methanol:water 70:30) for purity assessment (>95% purity required for pharmacological studies) .

- NMR : <sup>1</sup>H NMR (DMSO-d6: δ 2.4 ppm for methyl group; δ 12.1 ppm for hydroxyl protons) confirms structural integrity .

- Mass spectrometry : ESI-MS ([M+H]<sup>+</sup> m/z 285.1) for molecular weight validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial efficacy) of this compound?

Discrepancies often arise from variations in microbial strains, assay conditions, or compound purity. Methodological solutions include:

- Standardized antimicrobial testing : Follow CLSI guidelines (e.g., broth microdilution, 24 h incubation, Mueller-Hinton agar) and include positive controls (e.g., ampicillin) .

- Purity validation : Quantify impurities (<5%) via HPLC and assess their bioactivity to isolate this compound-specific effects .

- Meta-analysis : Systematically compare datasets using PRISMA guidelines to identify confounding variables (e.g., pH, temperature) .

Q. What computational strategies are employed to elucidate this compound’s mechanism of action at the molecular level?

- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., DNA topoisomerase II, NADH dehydrogenase). Validate binding affinities (ΔG ≤ -7 kcal/mol) against experimental IC50 values .

- QSAR modeling : Corrogate substituent effects (e.g., methyl group position) with bioactivity using Gaussian-based DFT calculations .

- MD simulations : Analyze stability of this compound-protein complexes (e.g., 100 ns trajectories in GROMACS) to identify critical residues for mutagenesis studies .

Q. How can purification methods be optimized to obtain high-purity this compound for in vivo studies?

- Flash chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) to separate this compound from anthraquinone analogs .

- Recrystallization : Dissolve crude extract in hot ethanol, cool to 4°C, and filter; repeat until >98% purity (HPLC) .

- Quality control : Validate purity via melting point (mp 256–258°C) and HRMS ([M+H]<sup>+</sup> m/z 285.0764) .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?

- Non-linear regression : Fit dose-response curves (log[this compound] vs. % inhibition) using GraphPad Prism (four-parameter logistic model) to calculate EC50 .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

- Error analysis : Report confidence intervals (95% CI) and SDs (n ≥ 3 replicates) .

Q. How should researchers design experiments to assess this compound’s cytotoxicity while minimizing false positives?

- Cell line selection : Use primary cells (e.g., human fibroblasts) alongside cancer lines (e.g., HeLa) to differentiate selective toxicity .

- Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin).

- Endpoint assays : Combine MTT (mitochondrial activity) with LDH release (membrane integrity) for cross-validation .

Q. Data Presentation and Reproducibility

Q. What are the best practices for documenting this compound-related experiments to ensure reproducibility?

- Detailed protocols : Specify equipment (e.g., Shimadzu HPLC LC-20AT), software (e.g., LabSolutions), and batch numbers for reagents .

- Raw data deposition : Upload NMR spectra, chromatograms, and bioassay datasets to repositories (e.g., Zenodo, Figshare) .

- Negative results : Report failed syntheses or inactive analogs to guide future studies .

Q. How can researchers critically evaluate the reliability of published this compound data?

- Check methodological rigor : Ensure studies describe purity validation, statistical tests, and positive/negative controls .

- Assess conflict of interest : Prefer studies with open-access raw data and funding disclosures .

- Replication attempts : Reproduce key experiments (e.g., IC50 determination) under identical conditions .

属性

IUPAC Name |

1,4,5,7-tetrahydroxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c1-5-2-8(17)11-12(13(5)19)14(20)7-3-6(16)4-9(18)10(7)15(11)21/h2-4,16-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDXGKUTGQJJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197212 | |

| Record name | 4-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476-46-0 | |

| Record name | Catenarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyemodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CATENARIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KATENARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHN5P96V6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。